
1-Chloro-4-methoxybutane
Overview
Description
1-Chloro-4-methoxybutane is an organic compound with the molecular formula C₅H₁₁ClO . . This compound is characterized by the presence of a chlorine atom and a methoxy group attached to a butane chain. It is a colorless liquid with a molecular weight of 122.59 g/mol .
Preparation Methods
1-Chloro-4-methoxybutane can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobutanol with methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions to yield this compound .
Industrial production methods may involve similar reactions but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom undergoes nucleophilic displacement with various reagents:
Key finding : Reaction rates depend on solvent polarity, with DMF accelerating thiol substitution by 3× compared to ethanol.
Grignard Reagent Formation
When reacted with magnesium in tetrahydrofuran:
text1-Chloro-4-methoxybutane + Mg → 4-Methoxybutylmagnesium chloride
This Grignard reagent demonstrates unique reactivity:
-
Carbonyl Additions : Reacts with benzaldehyde to yield 1-(4-methoxybutyl)-phenylmethanol (83% yield)
-
Cross-Coupling : Participates in Negishi couplings with 85-92% efficiency
Industrial protocol (patented):
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1.8 kg Mg suspended in 2-methyltetrahydrofuran
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9 kg this compound added over 3-5 hrs at 47-49°C
Elimination Reactions
Dehydrohalogenation occurs under strong base conditions:
Base | Temperature | Major Product | Selectivity |
---|---|---|---|
KOH/EtOH | 110°C | 1-Methoxy-1-butene | 78% |
NaNH₂/NH₃(l) | -33°C | 3-Methoxy-1-butene | 64% |
Zaitsev orientation dominates in polar aprotic solvents, while bulky bases favor less substituted alkenes.
Oxidation and Reduction
The methoxy group remains intact during these transformations:
Oxidation (KMnO₄/H₂SO₄):
textThis compound → 4-Chlorobutanoic acid (72% yield)
Reduction (LiAlH₄/ether):
textThis compound → 4-Methoxybutane (89% yield)
Scientific Research Applications
Chemical Properties and Characteristics
1-Chloro-4-methoxybutane is characterized by:
- Molecular Formula : C₅H₁₁ClO
- Molecular Weight : 122.59 g/mol
- Appearance : Colorless liquid with a sweet odor
- Boiling Point : Approximately 110 °C
- Flammability : Classified as a flammable liquid
Scientific Research Applications
This compound serves as an important intermediate in various chemical syntheses and research applications:
Organic Synthesis
- Pharmaceuticals : It is utilized as a building block in the synthesis of various pharmaceutical compounds. For instance, it can be transformed into Grignard reagents, which are crucial for forming carbon-carbon bonds in organic molecules.
- Agrochemicals : The compound is also employed in synthesizing agrochemicals, enhancing crop protection formulations.
Biochemical Studies
- Enzyme-Catalyzed Reactions : Researchers use this compound to study enzyme activity and kinetics by acting as a substrate in biochemical assays.
- Medicinal Chemistry : The compound's unique functional groups make it a candidate for developing novel therapeutic agents.
Industrial Applications
- Specialty Chemicals Production : It is used in producing specialty chemicals, including solvents and intermediates for various industrial processes.
- Chemical Reactions : The compound undergoes nucleophilic substitution reactions, oxidation, and reduction processes, making it versatile for laboratory experiments.
Case Study 1: Synthesis of Benzonitrile
In a study exploring the synthesis of benzonitrile, researchers utilized this compound as an intermediate. The compound's ability to react with various nucleophiles facilitated the formation of desired products efficiently .
Case Study 2: Enzyme Kinetics
A biochemical assay was conducted using this compound to investigate enzyme kinetics. The compound served as a substrate, allowing researchers to analyze reaction rates and mechanisms effectively.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxybutane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile and releasing a chloride ion . The methoxy group can participate in various reactions, including oxidation and reduction, depending on the conditions .
Comparison with Similar Compounds
1-Chloro-4-methoxybutane can be compared with other similar compounds such as 1-Chloro-4-methoxypentane and 1-Chloro-4-methoxypropane . These compounds share similar structural features but differ in the length of the carbon chain . The unique combination of a chlorine atom and a methoxy group in this compound makes it particularly useful in specific synthetic applications .
Similar compounds include:
- 1-Chloro-4-methoxypentane
- 1-Chloro-4-methoxypropane
- 4-Chlorobutyl methyl ether
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties make it a valuable intermediate in organic synthesis and a useful tool in biochemical studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-chloro-4-methoxybutane, and how can reaction conditions be tailored to improve yield?
The synthesis of this compound often involves nucleophilic substitution or etherification reactions. For example, in antidepressant drug synthesis, it is produced via a multi-step procedure involving Grignard reagent formation and etherification with methoxy groups . Key parameters include:
- Temperature control : Reactions involving methoxy groups typically require reflux conditions (e.g., 103°C for 0.5 hours in HCl-mediated syntheses) .
- Catalyst selection : Acid catalysts (e.g., HCl) or phase-transfer catalysts can enhance reaction efficiency.
- Purification : Distillation or column chromatography is critical for isolating high-purity products, as evidenced in protocols for structurally similar chlorinated alkanes .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to unambiguously characterize this compound?
- NMR : H and C NMR can identify the methoxy (-OCH) and chloroalkane (-CHCl) groups. For example, the methoxy proton typically resonates at δ 3.2–3.4 ppm, while adjacent CH groups show splitting patterns due to coupling with chlorine .
- Mass Spectrometry (MS) : The molecular ion peak (M) for CHClO (MW 122.59) should appear at m/z 122/124 (Cl isotopic pattern). Fragmentation patterns (e.g., loss of CHO or Cl) confirm structural assignments .
- IR : Stretching vibrations for C-O (1050–1150 cm) and C-Cl (550–750 cm) bonds provide additional validation .
Q. What are the common impurities in this compound synthesis, and how can they be mitigated?
- Byproducts : Incomplete substitution may yield 1-methoxy-4-hydroxybutane or dichlorinated derivatives.
- Mitigation strategies :
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the reaction mechanism and thermodynamics of this compound formation?
Density Functional Theory (DFT) calculations can model reaction pathways, such as the activation energy for methoxy group substitution. For example:
- Transition state analysis : Identifies rate-limiting steps (e.g., nucleophilic attack by methoxide ion on 1-chloro-4-hydroxybutane) .
- Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) with exact-exchange terms predict atomization energies within 2.4 kcal/mol error, validating experimental ΔH values .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent selection (e.g., THF vs. DMF) .
Q. How can contradictory data in literature (e.g., CAS registry discrepancies) be resolved for this compound?
Conflicting identifiers (e.g., CAS 68239-23-6 vs. 17913-18-7) arise from naming conventions or structural isomerism. Resolution strategies include:
- Cross-referencing databases : Use IUPAC names and InChI keys (e.g., LFZJRTMTKGYJRS-UHFFFAOYSA-N for related compounds) to verify structures .
- Experimental validation : Compare NMR/MS data with literature values for known analogs (e.g., 4-chlorobutyl acetate, CHClO) .
Q. What strategies are effective in minimizing byproducts during scale-up of this compound synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-chlorination .
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported HCl) enhance sustainability and reduce waste .
- In-line analytics : Real-time FTIR or Raman spectroscopy monitors intermediate concentrations, enabling dynamic adjustments .
Properties
IUPAC Name |
1-chloro-4-methoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRARJQZRCCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170773 | |
Record name | 1-Chloro-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17913-18-7 | |
Record name | 1-Chloro-4-methoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17913-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-methoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-4-methoxybutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-methoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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